MBX2329 vs. MBX2546: Divergent H1N1 Potency in Plaque Reduction Assays
MBX2329 demonstrates significantly superior potency against influenza A H1N1 in MDCK cell plaque reduction assays compared to its close structural analog MBX2546. The EC50 of MBX2329 ranges from 0.12–0.35 μM, which is markedly lower than the EC50 of MBX2546 . This indicates a higher intrinsic antiviral activity per molar unit, making MBX2329 the preferred choice for studies requiring potent H1N1 inhibition.
| Evidence Dimension | Antiviral potency (EC50) against influenza A H1N1 |
|---|---|
| Target Compound Data | EC50: 0.12–0.35 μM |
| Comparator Or Baseline | MBX2546: EC50 value reported as higher (specific value not provided in this source, but described as less potent) |
| Quantified Difference | MBX2329 exhibits a lower EC50 range, indicating greater potency. |
| Conditions | MDCK cell plaque reduction assay |
Why This Matters
For researchers focusing on influenza A H1N1, MBX2329 provides a more potent and effective tool for inhibiting viral replication in vitro compared to its analog MBX2546, potentially reducing the required dosage and minimizing off-target effects.
